Ribonucleolytic Activity: 10^5–10^6-Fold Lower Than RNase A Confirms Functional Specialization
Angiogenin's ribonucleolytic activity toward standard RNase substrates (e.g., cytidylyl(3',5')adenosine, uridylyl(3',5')adenosine) is 10^5 to 10^6 times less efficient than that of bovine pancreatic RNase A, despite containing identical catalytic residues [1]. This stark attenuation is not an experimental artifact but a structurally encoded feature: the pyrimidine-binding site corresponding to that of RNase A is sterically obstructed by Gln-117 [2]. Mutation of Gln-117 to Gly (Q117G) increases activity 21- to 30-fold toward dinucleotide substrates, demonstrating that the native structure actively suppresses ribonuclease potency to preserve angiogenic specificity [2].
| Evidence Dimension | Catalytic efficiency on standard RNase substrates |
|---|---|
| Target Compound Data | kcat/KM = 61 M⁻¹s⁻¹ for dinucleotide substrate; cleavage efficiency 10⁵–10⁶ fold lower than RNase A |
| Comparator Or Baseline | Bovine pancreatic RNase A (canonical RNase A family member) |
| Quantified Difference | 10⁵–10⁶ fold lower efficiency for angiogenin |
| Conditions | Continuous fluorogenic substrate assays; dinucleotide to hexanucleotide substrates |
Why This Matters
This quantifiable attenuation ensures that angiogenin does not promiscuously degrade cellular RNA, a critical property for maintaining specificity in angiogenesis assays and preventing off-target cytotoxicity in therapeutic applications.
- [1] Leland PA, et al. The ribonucleolytic activity of angiogenin. Biochemistry. 2002;41(4):1343-50. View Source
- [2] Russo N, et al. Role of glutamine-117 in the ribonucleolytic activity of human angiogenin. Proc Natl Acad Sci USA. 1994;91(8):2920-4. View Source
